molecular formula C11H13ClN2 B8547705 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine

2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8547705
M. Wt: 208.69 g/mol
InChI Key: MJACLYQWDMESLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102672B2

Procedure details

In a 500 mL autoclave, a solution of 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine (5.0 g, 24 mmol) and CuSO4.5H2O (0.5 g, 2.0 mmol) in aqueous ammonia (200 mL) and CH3OH (100 mL) was heated at 180° C. (at this temperature, the pressure in the autoclave was about 2 MPa) and stirred for 10 hours. The mixture was allowed to cool down to room temperature. The solvent was removed by evaporation under vacuum. The resulting mixture was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by the preparative HPLC to give 2-tert-butyl-1H-pyrrolo[3,2-b]pyridin-5-amine (1.15 g, 26%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:13][C:12]2[C:7](=[N:8][C:9](Cl)=[CH:10][CH:11]=2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH3:15]>CO>[C:1]([C:5]1[NH:13][C:12]2[C:7](=[N:8][C:9]([NH2:15])=[CH:10][CH:11]=2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=NC(=CC=C2N1)Cl
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by the preparative HPLC

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2=NC(=CC=C2N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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